molecular formula C15H19NO3S B378596 Ethyl 2-[(cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 312528-58-8

Ethyl 2-[(cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B378596
CAS No.: 312528-58-8
M. Wt: 293.4g/mol
InChI Key: OGKZZOBKOWDRHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a small molecule with the chemical formula C15H19NO3S . It belongs to the class of organic compounds known as thiophene carboxamides, which are compounds containing a thiophene ring which bears a carboxamide .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a carboxamide group, and a cyclopropane carboxylic acid or derivative . The average molecular weight is 264.343 and the monoisotopic weight is 264.093248456 .

Scientific Research Applications

Given the specificity of the compound , detailed scientific research applications may require access to specialized chemical databases or literature not covered in this search. For comprehensive information on such a specific compound, consulting databases like SciFinder or Reaxys, or specific journals related to organic chemistry and pharmaceutical sciences, would be recommended. These platforms offer detailed insights into chemical synthesis, biological activity, and potential applications of complex molecules.

For further exploration of the scientific applications and research involving benzothiazole derivatives and their potential in various fields, these sources and journals might provide more targeted information:

  • Molecules : Articles like "Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles" discuss the chemical aspects and potential therapeutic uses of benzothiazole derivatives, highlighting their significance in medicinal chemistry (Rosales-Hernández et al., 2022).
  • Journal of Molecular Catalysis A-chemical : Reviews on methods of olefin metathesis in organic synthesis might provide insights into the synthesis techniques that could be applicable to the compound (Ivin, 1998).

Properties

IUPAC Name

ethyl 2-(cyclopropanecarbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-2-19-15(18)12-10-5-3-4-6-11(10)20-14(12)16-13(17)9-7-8-9/h9H,2-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKZZOBKOWDRHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

11 millimol cyclopropanecarbonyl chloride was added dropwise to the solution of 10 millimol IV in 25 milliliter pyridine at 5° C. The reaction mixture was stirred at this temperature for 1 hour, poured onto icecold 1N aqueous HCl, the precipitated solid was filtered off, washed with water and n-hexane, then dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.